2-Chloro-6-morpholino-4H-pyran-4-one
CAS No.: 119671-47-5
Cat. No.: VC2443852
Molecular Formula: C9H10ClNO3
Molecular Weight: 215.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 119671-47-5 |
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Molecular Formula | C9H10ClNO3 |
Molecular Weight | 215.63 g/mol |
IUPAC Name | 2-chloro-6-morpholin-4-ylpyran-4-one |
Standard InChI | InChI=1S/C9H10ClNO3/c10-8-5-7(12)6-9(14-8)11-1-3-13-4-2-11/h5-6H,1-4H2 |
Standard InChI Key | QGZKNCBYDQXMQU-UHFFFAOYSA-N |
SMILES | C1COCCN1C2=CC(=O)C=C(O2)Cl |
Canonical SMILES | C1COCCN1C2=CC(=O)C=C(O2)Cl |
Introduction
Chemical Structure and Properties
2-Chloro-6-morpholino-4H-pyran-4-one is characterized by its distinctive structure combining a 4H-pyran-4-one core with a chlorine atom at position 2 and a morpholine group at position 6. The compound possesses several key chemical and physical properties that contribute to its research value.
Basic Identification and Properties
Property | Value |
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CAS Registry Number | 119671-47-5 |
Molecular Formula | C₉H₁₀ClNO₃ |
Molecular Weight | 215.63 g/mol |
IUPAC Name | 2-chloro-6-morpholin-4-ylpyran-4-one |
Standard InChI | InChI=1S/C9H10ClNO3/c10-8-5-7(12)6-9(14-8)11-1-3-13-4-2-11/h5-6H,1-4H2 |
Standard InChIKey | QGZKNCBYDQXMQU-UHFFFAOYSA-N |
SMILES | C1COCCN1C2=CC(=O)C=C(O2)Cl |
The molecule consists of a 4H-pyran-4-one ring system with a carbonyl group at position 4, a chlorine atom at position 2, and a morpholine group attached to position 6 . The morpholine group introduces both basic nitrogen and oxygen atoms into the structure, while the chlorine substituent serves as an electron-withdrawing group that influences the reactivity of the compound.
Synthesis Methods
The synthesis of 2-Chloro-6-morpholino-4H-pyran-4-one can be achieved through various methodologies, primarily involving condensation reactions between appropriate starting materials.
General Synthetic Approaches
The synthesis typically involves the condensation of chloroacetic acid with morpholine derivatives or other suitable precursors. These reactions generally require:
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Controlled temperature conditions
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Appropriate catalysts to optimize yields
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Careful selection of reaction conditions to ensure regioselectivity
While specific synthesis conditions may vary depending on the desired scale and purity, the general approach focuses on efficiently introducing the morpholine group at position 6 of the chlorinated pyran-4-one core.
Chemical Reactivity
2-Chloro-6-morpholino-4H-pyran-4-one exhibits distinctive reactivity patterns that make it valuable as a building block in organic synthesis and medicinal chemistry.
Nucleophilic Substitution Reactions
The compound readily participates in nucleophilic substitution reactions, particularly at the carbon bearing the chlorine atom. This reactivity is enhanced by:
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The electron-withdrawing nature of the chlorine atom
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The resonance effects within the pyran-4-one system
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The susceptibility of the adjacent carbon atoms to nucleophilic attacks
These properties allow for the synthetic modification of the 2-position, enabling the generation of diverse analogs with potentially enhanced biological activity.
Structure-Reactivity Relationships
Biological Activities
Research indicates that 2-Chloro-6-morpholino-4H-pyran-4-one and structurally similar compounds exhibit significant biological activities that make them promising candidates for medicinal chemistry applications.
Anticancer Properties
The compound has demonstrated cytotoxic effects against various cancer cell lines, highlighting its potential as a therapeutic agent in oncology research. The anticancer activity is attributed to:
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Structural features that enable interaction with specific cellular targets
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Ability to modulate signaling pathways involved in cancer progression
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Potential to induce apoptosis in malignant cells
These properties position 2-Chloro-6-morpholino-4H-pyran-4-one as a valuable scaffold for the development of novel anticancer agents.
Applications in Medicinal Chemistry
The unique structural and chemical properties of 2-Chloro-6-morpholino-4H-pyran-4-one make it particularly valuable in medicinal chemistry research.
Structure-Activity Relationships
The compound serves as an important starting point for structure-activity relationship (SAR) studies aimed at:
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Optimizing biological activity through structural modifications
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Improving pharmacokinetic properties
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Enhancing target selectivity
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Reducing potential toxicity issues
Researchers can exploit the reactivity of the chlorine substituent to introduce various functional groups, thereby generating libraries of analogs with diverse biological profiles.
Comparison with Related Compounds
When comparing 2-Chloro-6-morpholino-4H-pyran-4-one with related structures, notable differences in activity profiles can be observed. For instance, compared to other pyran-4-one derivatives like 2,6-dicyano-4H-pyran-4-one, the presence of the morpholine group introduces potential binding sites for biological targets through hydrogen bonding and other non-covalent interactions .
Compound | Structure Highlights | Notable Properties |
---|---|---|
2-Chloro-6-morpholino-4H-pyran-4-one | Chlorine at C-2, morpholine at C-6 | Anticancer potential, nucleophilic substitution capacity |
2,6-Dicyano-4H-pyran-4-one | Cyano groups at C-2 and C-6 | Building block for heterocyclic synthesis |
2-(4-chlorophenyl)-6-morpholino-4H-pyran-4-one | Chlorophenyl at C-2, morpholine at C-6 | Enhanced lipophilicity, different biological profile |
This comparative analysis demonstrates how structural modifications to the pyran-4-one scaffold can significantly influence biological activity and chemical reactivity .
Research Findings
Studies on pyran derivatives, including 2-Chloro-6-morpholino-4H-pyran-4-one, have shown promising results in various research contexts.
Anticancer Studies
Research has demonstrated that compounds structurally related to 2-Chloro-6-morpholino-4H-pyran-4-one exhibit cytotoxic effects on cancer cell lines. The morpholine moiety appears to play a significant role in this activity, potentially through:
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Enhancing cellular uptake
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Facilitating binding to specific protein targets
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Contributing to favorable pharmacokinetic properties
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Providing hydrogen bond acceptor sites for target interactions
These findings highlight the therapeutic potential of the compound and its derivatives in oncology applications.
Structure-Based Design Opportunities
The well-defined structure of 2-Chloro-6-morpholino-4H-pyran-4-one provides opportunities for rational drug design approaches. The compound can serve as a template for the development of more potent and selective agents through:
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Computational modeling to predict binding interactions
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Strategic modifications to enhance target engagement
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Optimization of physicochemical properties
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Exploration of bioisosteric replacements for the morpholine and chlorine groups
These structure-based design strategies can accelerate the discovery of effective therapeutic candidates.
Future Directions
The exploration of 2-Chloro-6-morpholino-4H-pyran-4-one and its derivatives represents an active area of research with several promising directions.
Synthetic Optimization
Future research could focus on developing more efficient and scalable synthesis methods for 2-Chloro-6-morpholino-4H-pyran-4-one, including:
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Green chemistry approaches with reduced environmental impact
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Flow chemistry techniques for continuous production
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Catalyst optimization to improve yields and selectivity
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Alternative routes that avoid hazardous reagents or extreme conditions
These synthetic advances would facilitate larger-scale production for further biological evaluation and potential commercial applications.
Therapeutic Development
Additional investigation is needed to fully explore the therapeutic potential of 2-Chloro-6-morpholino-4H-pyran-4-one, including:
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Comprehensive profiling against diverse cancer cell lines
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Target identification and validation studies
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In vivo efficacy and toxicity assessments
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Formulation development for optimal drug delivery
These efforts could lead to the optimization of this compound and its formulation for potential clinical applications in cancer therapy.
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